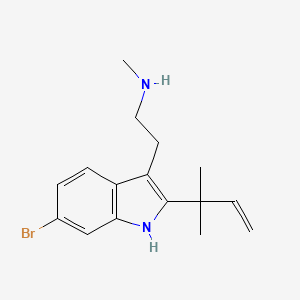
Desformylflustrabromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desformylflustrabromine is a member of tryptamines.
This compound is a natural product found in Flustra foliacea with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Positive Allosteric Modulation:
Desformylflustrabromine acts as a selective positive allosteric modulator for the α4β2 nicotinic acetylcholine receptor. This modulation enhances receptor activity without directly activating the receptor itself, which may lead to fewer side effects compared to traditional agonists .
Crossing the Blood-Brain Barrier:
dFBr is notable for its ability to cross the blood-brain barrier, allowing it to exert central nervous system effects. Its predicted half-life of approximately 8.6 hours enables sustained pharmacological action, making it a candidate for various therapeutic applications .
Analgesic Effects
Research has shown that dFBr exhibits significant analgesic properties. In animal models, it has been demonstrated to reduce pain responses in formalin tests, indicating its potential utility in pain management . The compound significantly decreased both early and late-phase nociceptive behaviors, suggesting a dual mechanism of action that may involve modulation of pain pathways.
| Test Type | Effect of dFBr |
|---|---|
| Formalin Test (Early Phase) | Significant reduction in paw licks/bites |
| Formalin Test (Late Phase) | Significant reduction in paw licks/bites |
| Writhing Test | Significant decrease in number of writhes |
Procognitive Activity
This compound has been evaluated for its procognitive effects, particularly in models that assess memory and learning. Studies indicate that dFBr enhances cognitive performance by potentiating α4β2-nicotinic acetylcholine receptors, which are implicated in cognitive processes . This property positions dFBr as a potential therapeutic agent for cognitive impairments associated with neurodegenerative diseases.
Addiction Treatment
dFBr has shown promise in reducing alcohol consumption and preference in animal models. It was found to decrease ethanol intake significantly in both male and female rats, suggesting its potential application in treating alcohol use disorders . The modulation of nicotinic receptors may also extend to nicotine addiction, making dFBr a versatile candidate for addressing multiple substance use disorders.
| Substance | Effect of dFBr |
|---|---|
| Ethanol | Significant reduction in intake |
| Nicotine | Potential reduction in self-administration |
Study on Analgesic Properties
In a study published by MDPI, dFBr was tested on mice using formalin and writhing tests. The results indicated significant analgesic effects at various concentrations, highlighting its potential as a non-opioid analgesic alternative .
Study on Cognitive Enhancement
Another study focused on the procognitive effects of dFBr demonstrated improved performance in memory tasks among treated subjects compared to controls. This suggests that dFBr could be beneficial for conditions like Alzheimer's disease or other forms of dementia .
Study on Addiction
Research investigating the impact of dFBr on alcohol consumption revealed that administration led to a marked decrease in ethanol preference among rats. This finding supports further exploration into its use as a treatment for alcohol dependence .
Propiedades
Fórmula molecular |
C16H21BrN2 |
|---|---|
Peso molecular |
321.25 g/mol |
Nombre IUPAC |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3 |
Clave InChI |
GQHSCJUTJKLZPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |
SMILES canónico |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |
Sinónimos |
desformylflustrabromine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















